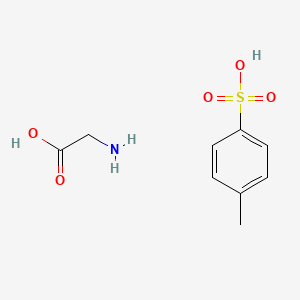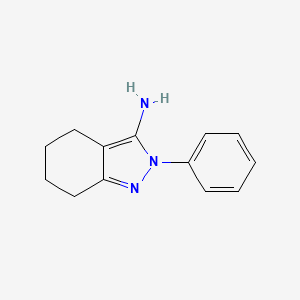
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst to form the indazole ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indazole ring.
Scientific Research Applications
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-4-one
- 2-Phenyl-4,5,6,7-tetrahydro-2H-indazol-5-amine
Uniqueness
2H-Indazol-3-amine, 4,5,6,7-tetrahydro-2-phenyl- is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications .
Properties
CAS No. |
18101-35-4 |
|---|---|
Molecular Formula |
C13H15N3 |
Molecular Weight |
213.28 g/mol |
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydroindazol-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-11-8-4-5-9-12(11)15-16(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,14H2 |
InChI Key |
AWXHPOLIQWMFKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


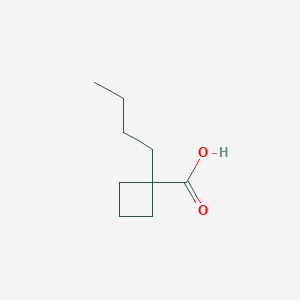
![2-Furancarboxaldehyde, 5-[(4-methoxyphenyl)thio]-](/img/structure/B8688975.png)
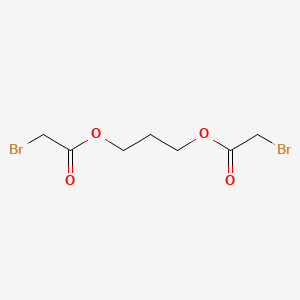
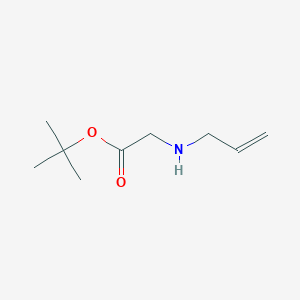
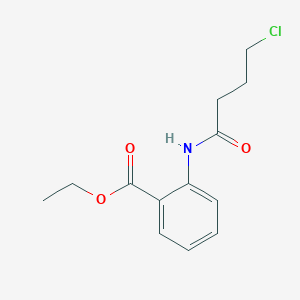

![4-Pyridinecarboxylic acid, 3-[(4-methoxyphenyl)amino]-](/img/structure/B8689014.png)

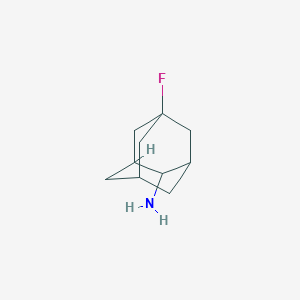
![[(3-Chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B8689027.png)
![tert-Butyl spiro[2.5]octan-6-ylcarbamate](/img/structure/B8689031.png)
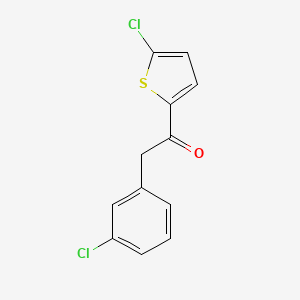
![4-[2-(2-Hydroxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B8689051.png)
